
Villosin C
特性
IUPAC Name |
(9R,11bR)-5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-19(2)5-4-6-20(3)12-11(14(23)16(25)18(19)20)13(22)10-7-9(8-21)26-17(10)15(12)24/h9,21-22,24-25H,4-8H2,1-3H3/t9-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSSNSXQMLOYPG-GSDQLPOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=C(C(=O)C3=C2C(=C4C(=C3O)CC(O4)CO)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C1=C(C(=O)C3=C2C(=C4C(=C3O)C[C@@H](O4)CO)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
説明
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Classification
This compound possesses the systematic International Union of Pure and Applied Chemistry name (9R,11bR)-5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f]benzofuran-6-one, which precisely describes its complex stereochemical arrangement and functional group positioning. The compound is registered under Chemical Abstracts Service number 160927-81-1 and carries the standard International Chemical Identifier key BXSSNSXQMLOYPG-GSDQLPOLSA-N, providing unique molecular identification within chemical databases. The molecular structure features a distinctive tetracyclic framework consisting of a naphthalene-like core fused with a benzofuran moiety, creating a rigid polycyclic system that contributes to its biological activity.
The structural classification of this compound reveals several critical chemical features that define its properties and reactivity. The compound contains multiple hydroxyl groups positioned at carbons 5, 7, and 11, alongside a hydroxymethyl substituent at carbon 9, contributing to its hydrophilic character and potential for hydrogen bonding interactions. The presence of three methyl groups at positions 4, 4, and 11b creates steric bulk that influences molecular conformation and receptor binding specificity. The ketone functionality at carbon 6 provides an electrophilic center that may participate in nucleophilic addition reactions, while the overall tricyclic structure maintains conformational rigidity essential for biological recognition.
Table 1: Physicochemical Properties of this compound
Property | Value | Unit |
---|---|---|
Molecular Weight | 360.4 | grams per mole |
Molecular Formula | C₂₀H₂₄O₆ | - |
Topological Polar Surface Area | 111.13 | Ų |
Logarithm of Partition Coefficient | 3.222 | - |
Number of Hydrogen Bond Acceptors | 6 | - |
Number of Hydrogen Bond Donors | 4 | - |
Number of Rotatable Bonds | 1 | - |
Number of Heavy Atoms | 26 | - |
The stereochemical designation (9R,11bR) indicates the absolute configuration at two critical chiral centers, which has been confirmed through circular dichroism spectroscopy and comparison with synthetic standards. This specific stereochemistry is crucial for the compound's biological activity and distinguishes it from potential stereoisomers that may exhibit different pharmacological profiles. The rigid polycyclic structure limits conformational flexibility, resulting in a relatively constrained molecular geometry that contributes to selective biological interactions.
Historical Context: Isolation from Clerodendrum trichotomum and Teucrium Species
The discovery and isolation of this compound can be traced to systematic phytochemical investigations of plants within the Lamiaceae family, particularly Clerodendrum trichotomum Thunberg and various Teucrium species. The initial isolation of this compound was reported from the stems of Clerodendrum trichotomum, a deciduous shrub widely distributed across Korea, Japan, China, and the northern Philippines. This plant, known in traditional Chinese medicine as 'Chou Wu Tong', has been utilized in folk medicine for treating arthritis, hypertension, malaria, and dysentery, providing the ethnobotanical foundation for its chemical investigation.
Subsequent research expanded the known sources of this compound to include multiple plant species within the Lamiaceae family. The compound has been isolated from the roots of Clerodendrum trichotomum, demonstrating its presence in different plant tissues and suggesting potential variation in concentration based on plant part and developmental stage. Additionally, this compound has been identified in Teucrium polium and Teucrium divaricatum subspecies villosum, indicating a broader distribution within the Teucrium genus and highlighting the taxonomic significance of this compound as a chemotaxonomic marker.
Table 2: Natural Sources and Isolation Details of this compound
Organism | Plant Part | Family | Collection Method | Reference |
---|---|---|---|---|
Clerodendrum trichotomum | Stems | Lamiaceae | Spectroscopic identification | PMID |
Clerodendrum trichotomum | Roots | Lamiaceae | Chromatographic purification | Database records |
Teucrium polium | Roots | Lamiaceae | Chemical extraction | PMID |
Teucrium divaricatum | Whole herb | Lamiaceae | Phytochemical analysis | Multiple databases |
The isolation methodology typically involves sequential extraction procedures using organic solvents of varying polarity, followed by chromatographic separation techniques including silica gel column chromatography and high-performance liquid chromatography. The identification and structural elucidation of this compound relies on comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, with circular dichroism spectroscopy employed to determine absolute stereochemistry. These analytical approaches have enabled researchers to establish the complete structural assignment and confirm the stereochemical configuration of naturally isolated this compound.
The geographical distribution of this compound-containing plants suggests adaptation to diverse climatic conditions and ecological niches. Clerodendrum trichotomum demonstrates remarkable environmental tolerance, thriving in temperate regions of East Asia, while Teucrium species exhibit Mediterranean and temperate distribution patterns. This broad geographical occurrence indicates potential ecological functions for this compound, possibly including chemical defense mechanisms against herbivores or pathogens, or allelopathic interactions with competing plant species.
Position Within Abietane Diterpenoid Family
This compound occupies a distinctive position within the abietane diterpenoid family as a member of the 17(15→16)-abeo-abietane subclass, characterized by a specific skeletal rearrangement that distinguishes it from conventional abietane structures. The abietane diterpenoids represent a large family of naturally occurring compounds derived from the basic abietane skeleton, which consists of three fused six-membered rings with characteristic alkyl substitution patterns. These compounds are typically synthesized in higher plants from four five-carbon isoprene units through the diterpenoid biosynthetic pathway, utilizing geranylgeranyl pyrophosphate as the primary precursor.
The structural relationship between this compound and other abietane diterpenoids reveals both conserved and unique features that define this compound class. Traditional abietane diterpenoids maintain the basic tricyclic framework with standard carbon numbering and substitution patterns, while this compound exhibits the characteristic 17(15→16)-abeo rearrangement that creates a modified carbon skeleton. This rearrangement involves migration of a carbon unit, resulting in altered ring connectivity and creating the distinctive tetracyclic structure observed in this compound. The rearrangement pattern is shared with related compounds such as teuvincenone B, indicating a common biosynthetic origin and evolutionary relationship within this structural subclass.
Table 3: Structural Classification Within Abietane Diterpenoid Family
Compound Class | Ring System | Key Structural Features | Representative Compounds |
---|---|---|---|
Classical Abietanes | Tricyclic | Standard numbering pattern | Abietic acid, Dehydroabietic acid |
Aromatic Abietanes | Tricyclic with aromatic ring | Extended conjugation | Ferruginol, Carnosic acid |
Abeo-Abietanes | Modified tricyclic/tetracyclic | Rearranged carbon skeleton | This compound, Teuvincenone B |
Quinone-Abietanes | Tricyclic with quinone | Oxidized aromatic system | Tanshinones, Salvianolic acids |
The biosynthetic pathway leading to this compound likely involves initial formation of a conventional abietane precursor, followed by oxidative rearrangement reactions that generate the characteristic 17(15→16)-abeo skeleton. Enzymatic processes including cytochrome P450-mediated oxidations and rearrangement reactions contribute to the structural complexity observed in this compound. The presence of multiple hydroxyl groups and the ketone functionality suggests extensive oxidative modification of the basic diterpenoid framework, indicating advanced stages of biosynthetic processing within the producing plant species.
The pharmacophoric elements present in this compound align with established structure-activity relationships observed across the abietane diterpenoid family. The polyphenolic character, rigid polycyclic structure, and specific stereochemical arrangement contribute to biological activity patterns consistent with other bioactive abietanes. The compound shares cytotoxic properties with related abietane diterpenoids, suggesting common molecular targets and mechanisms of action. However, the unique structural features of this compound, particularly the rearranged carbon skeleton and specific hydroxylation pattern, may confer distinct biological properties that differentiate it from conventional abietane diterpenoids.
準備方法
The total synthesis of Villosin C involves an 11-step process. The A/B/C ring system is assembled via a modified three-step sequence on a gram scale, while the D ring is constructed by intramolecular iodoetherification . The synthesis relies on the rational design of the order for oxidation state escalation, which is realized through sequential benzylic iodination, Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification
化学反応の分析
Villosin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzylic iodination agents, Kornblum oxidation reagents, and Siegel–Tomkinson C–H oxidation reagents . The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as its epimers .
科学的研究の応用
Villosin C has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying complex diterpenoid synthesis . In biology and medicine, its antioxidative, nitric oxide production inhibitory, and antitumor activities make it a subject of interest for developing therapeutic agents . Additionally, its presence in traditional Chinese medicinal plants like Clerodendrum trichotomum highlights its potential in herbal medicine .
作用機序
The mechanism of action of Villosin C involves its interaction with various molecular targets and pathways. Its antioxidative activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The nitric oxide production inhibitory activity is likely due to its interaction with nitric oxide synthase enzymes, reducing the production of nitric oxide . The antitumor activity of this compound is believed to be mediated through its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
類似化合物との比較
Comparison with Similar Compounds
Villosin C shares structural and biosynthetic relationships with several analogs, notably teuvincenone B and 16-epi-villosin C. Below is a detailed comparative analysis:
Structural Comparison
Mechanistic and Functional Differences
Stereochemical Impact (this compound vs. For example, in diterpenoids, stereochemistry often dictates interactions with hydrophobic pockets in proteins .
Functional Group Variation (this compound vs. Teuvincenone B): Teuvincenone B replaces the epoxide in this compound with a conjugated enone system. This modification increases electrophilicity, enabling Michael addition reactions with biological nucleophiles (e.g., cysteine residues in proteins), which could enhance cytotoxicity or alter mechanism of action .
Research Findings and Implications
The epoxide in this compound may confer reactivity toward nucleophilic residues in microbial enzymes, while teuvincenone B’s enone system could target redox-sensitive pathways .
Methodological Rigor: The synthesis strategies align with guidelines for natural product research, emphasizing reproducibility and stereochemical accuracy as outlined by the Royal Society of Chemistry (RSC) .
生物活性
Villosin C, a diterpenoid compound, has garnered attention for its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, drawing from various studies and case reports.
1. Chemical Structure and Synthesis
This compound is classified as a 17(15→16)-abeo-abietane diterpenoid. The total synthesis of this compound has been successfully achieved through a multi-step process involving several key reactions, including benzylic iodination and iodoetherification. The synthetic route was designed to optimize the yield and purity of the compound, ultimately confirming its structure through NMR and HPLC analysis .
2. Biological Activities
This compound exhibits a range of biological activities that are significant for potential therapeutic applications:
2.1 Antioxidative Activity
Research indicates that this compound has potent antioxidative properties. It can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
2.2 Anti-inflammatory Effects
In vitro studies have demonstrated that this compound inhibits nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent. This activity may be beneficial in treating conditions characterized by excessive inflammation .
2.3 Antitumor Properties
this compound has shown promise in antitumor activity across various cancer cell lines. Its mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
3. Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antioxidative Studies : In one study, this compound was tested alongside other natural compounds for its ability to reduce oxidative stress markers in cultured cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to controls .
- Anti-inflammatory Research : Another investigation focused on the compound's effect on macrophage activation. This compound treatment resulted in reduced expression of pro-inflammatory cytokines, highlighting its potential use in inflammatory diseases .
- Antitumor Activity : A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The findings revealed that this compound inhibited cell proliferation and induced apoptosis through caspase activation pathways .
4. Comparative Analysis
The following table summarizes the biological activities of this compound compared to other notable compounds:
Compound | Antioxidative Activity | Anti-inflammatory Activity | Antitumor Activity |
---|---|---|---|
This compound | High | Moderate | High |
Vitamin C | Moderate | High | Variable |
Curcumin | High | High | High |
5. Conclusion
This compound is a promising compound with significant biological activities, particularly in antioxidative, anti-inflammatory, and antitumor contexts. Its diverse mechanisms of action warrant further research to fully elucidate its therapeutic potential and applications in clinical settings.
Q & A
Q. How can researchers determine the purity and structural identity of Villosin C in novel synthesis pathways?
Methodological Answer: To confirm purity, use high-performance liquid chromatography (HPLC) with a reference standard and validate via mass spectrometry (MS) for molecular weight confirmation. Structural identity requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to assign stereochemistry, supported by X-ray crystallography if single crystals are obtainable. For reproducibility, document solvent systems, column types, and retention times in detail .
Q. What experimental approaches are recommended for assessing this compound’s bioactivity in preliminary studies?
Methodological Answer: Design dose-response assays (e.g., IC₅₀ determination) using cell lines relevant to its reported biological targets (e.g., anticancer or antimicrobial activity). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate technical replicates to minimize variability. Use ANOVA with post-hoc tests for statistical validation. Publish raw data in supplementary materials to enable meta-analyses .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported bioactivity across different studies?
Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., compound purity, cell line specificity, assay protocols). Replicate conflicting studies under standardized conditions, controlling for solvent effects (e.g., DMSO concentration) and incubation times. Apply multivariate regression to isolate contributing factors. Publish negative results to reduce publication bias .
Q. What strategies optimize the total synthesis of this compound to improve yield and stereoselectivity?
Methodological Answer: Modify key steps in the synthesis pathway (e.g., Sharpless epoxidation or Suzuki coupling) by screening catalysts (e.g., chiral ligands for asymmetric induction) and solvents (e.g., THF vs. DCM). Use Design of Experiments (DoE) to analyze reaction parameters (temperature, stoichiometry). Compare yields and enantiomeric excess (ee) via chiral HPLC. Document unsuccessful attempts to guide future work .
Q. How can computational methods enhance the study of this compound’s mechanism of action?
Methodological Answer: Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Validate predictions via molecular dynamics simulations (GROMACS) to assess stability over 100 ns. Cross-reference with transcriptomic or proteomic datasets (e.g., GEO or PRIDE) to identify downstream pathways. Share simulation parameters and force-field choices for reproducibility .
Methodological Frameworks
What criteria ensure a research question on this compound is both novel and feasible?
Methodological Answer: Apply the FINER framework:
- Feasible: Ensure access to this compound (synthesized or commercial) and validated assays.
- Novel: Conduct a literature gap analysis via Scopus/Web of Science to identify understudied targets (e.g., neuroprotective effects).
- Ethical: Follow institutional guidelines for in vivo studies.
- Relevant: Align with global health priorities (e.g., antimicrobial resistance) .
Q. How should researchers design a study to investigate this compound’s pharmacokinetics?
Methodological Answer: Use a tiered approach:
- In vitro: Microsomal stability assays (CYP450 enzymes).
- In vivo: Administer radiolabeled this compound to rodents; collect plasma/tissue samples at timed intervals.
- Analytical: Quantify via LC-MS/MS with a lower limit of quantification (LLOQ) validated per FDA guidelines. Publish pharmacokinetic parameters (AUC, t₁/₂) in open-access repositories .
Data Interpretation & Reporting
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
Methodological Answer: Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-parametric data (e.g., cytotoxicity + ROS generation), apply principal component analysis (PCA) to reduce dimensionality. Report confidence intervals and effect sizes (Cohen’s d) to contextualize significance. Share raw datasets in FAIR-compliant repositories .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Investigate bioavailability limitations (e.g., poor solubility) via solubility assays (shake-flask method) and permeability (Caco-2 cell model). Reformulate using nanocarriers (e.g., liposomes) and retest in vivo. Compare tissue distribution via MALDI imaging .
Synthesis & Validation
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer: Combine UV-Vis (λmax for conjugated systems), FT-IR (functional groups), and high-resolution MS (HRMS) for empirical formula confirmation. For stereoisomers, use NOESY NMR or electronic circular dichroism (ECD). Publish spectra in supplementary materials with peak assignments .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。